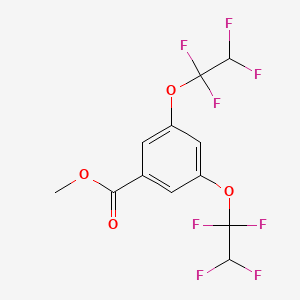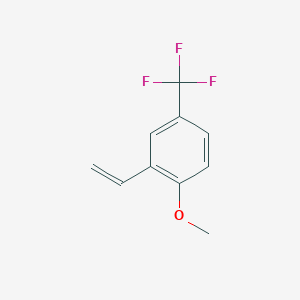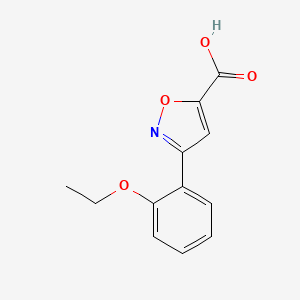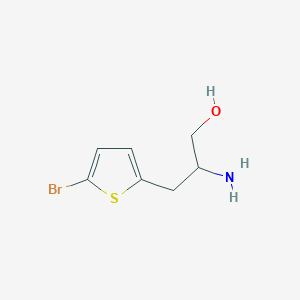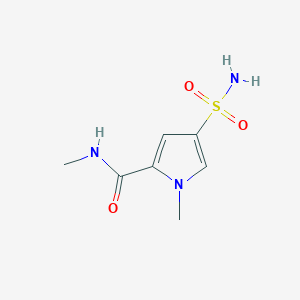
(r)-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of amino, chloro, and difluoro groups in its structure suggests it may have interesting chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis may start from commercially available 3-chloro-2,4-difluoroaniline.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or by resolution of racemic mixtures.
Reaction Conditions: Typical reaction conditions may include the use of solvents like ethanol or methanol, and reagents such as sodium borohydride for reduction steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chloro and difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the amino group could yield imines, while substitution reactions could introduce new functional groups at the chloro or difluoro positions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Protein Interaction: Could be used in studies of protein-ligand interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Diagnostic Agents: May be used in the synthesis of diagnostic agents for imaging or detection of diseases.
Industry
Material Science:
Agriculture: Could be used in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino group suggests it could form hydrogen bonds, while the chloro and difluoro groups may participate in hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-2-(3-chlorophenyl)ethan-1-ol: Lacks the difluoro groups, which may affect its reactivity and biological activity.
®-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol: Similar structure but with different substitution pattern, which may influence its chemical properties.
®-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol: Contains a single fluorine atom, potentially altering its interactions and reactivity.
Uniqueness
The unique combination of amino, chloro, and difluoro groups in ®-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H8ClF2NO |
|---|---|
Molekulargewicht |
207.60 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClF2NO/c9-7-5(10)2-1-4(8(7)11)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m0/s1 |
InChI-Schlüssel |
UOYLTWDKRWFKNQ-LURJTMIESA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1[C@H](CO)N)F)Cl)F |
Kanonische SMILES |
C1=CC(=C(C(=C1C(CO)N)F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine](/img/structure/B13597616.png)
